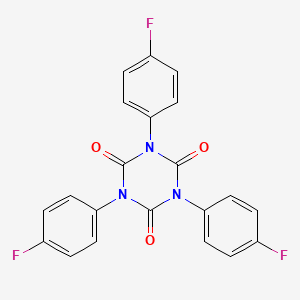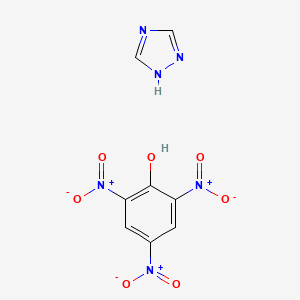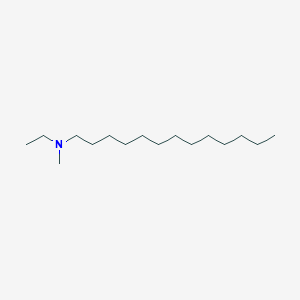
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- is an organosulfur compound with the molecular formula C11H12N2S It is a cyclic unsaturated thiourea derivative, often referred to as a thiourea analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate to form the desired thiourea derivative . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism by which 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry . Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoimidazole: A tautomer of 2-Imidazolidinethione, known for its similar reactivity and applications.
Ethylene thiourea: Another thiourea derivative with comparable structural properties.
Aminothiazole: A related compound with similar applications in coordination chemistry and biology.
Uniqueness
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- stands out due to its unique combination of structural features, including the presence of the ethenyl and phenyl groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
60147-08-2 |
|---|---|
Fórmula molecular |
C12H14N2S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
4-ethenyl-1-methyl-3-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C12H14N2S/c1-3-10-9-13(2)12(15)14(10)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
Clave InChI |
VDXYODAJKFPXAH-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(N(C1=S)C2=CC=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)

